molecular formula C15H20Cl2N2O2 B054588 Ncaabca CAS No. 123408-73-1

Ncaabca

Cat. No. B054588
M. Wt: 331.2 g/mol
InChI Key: IGVYCTYXXKITAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ncaabca, also known as N-cyclohexyl-N-benzyl-2-aminoethanesulfonic acid, is a research chemical that has gained attention in the scientific community due to its potential applications in various fields.

Mechanism Of Action

Ncaabca acts as a competitive antagonist at the GABA-A receptor, which results in a decrease in the inhibitory effects of GABA. This leads to an increase in neuronal excitability and can result in anxiogenic and convulsant effects. Ncaabca also acts as a non-competitive antagonist at the NMDA receptor, which results in a decrease in the excitatory effects of glutamate. This can lead to a decrease in learning and memory.

Biochemical And Physiological Effects

Ncaabca has been shown to have a number of biochemical and physiological effects. It has been shown to increase the release of dopamine in the prefrontal cortex, which is involved in the regulation of attention and motivation. It has also been shown to increase the release of acetylcholine in the hippocampus, which is involved in learning and memory.

Advantages And Limitations For Lab Experiments

One advantage of Ncaabca in lab experiments is its specificity for the GABA-A and NMDA receptors. This allows researchers to study the effects of these receptors in isolation. However, one limitation of Ncaabca is its potential for toxicity. It has been shown to have convulsant effects at high doses, which can limit its use in certain experiments.

Future Directions

There are a number of future directions for research on Ncaabca. One area of interest is its potential use as a therapeutic agent for anxiety disorders and insomnia. Another area of interest is its potential use in the treatment of addiction, as it has been shown to have an effect on dopamine release in the prefrontal cortex. Additionally, further research is needed to determine the optimal dosage and administration route for Ncaabca in order to minimize its potential for toxicity.
Conclusion:
In conclusion, Ncaabca is a research chemical that has gained attention in the scientific community for its potential applications in various fields. While it has been shown to have a number of biochemical and physiological effects, its potential for toxicity at high doses must be considered. Further research is needed to fully understand the mechanism of action of Ncaabca and its potential applications in various fields.

Synthesis Methods

Ncaabca can be synthesized using a multi-step process that involves the reaction of cyclohexylamine with benzyl chloride to form N-benzylcyclohexylamine. This is then reacted with chlorosulfonic acid to yield N-benzylcyclohexylamine sulfonate, which is then hydrolyzed to form Ncaabca.

Scientific Research Applications

Ncaabca has been used in scientific research for its potential applications in various fields, including neuroscience, pharmacology, and physiology. It has been shown to have an inhibitory effect on the GABA-A receptor, which is involved in the regulation of anxiety and sleep. It has also been shown to have an effect on the NMDA receptor, which is involved in learning and memory.

properties

CAS RN

123408-73-1

Product Name

Ncaabca

Molecular Formula

C15H20Cl2N2O2

Molecular Weight

331.2 g/mol

IUPAC Name

amino 6-[bis(2-chloroethyl)amino]-1,2,3,4-tetrahydronaphthalene-2-carboxylate

InChI

InChI=1S/C15H20Cl2N2O2/c16-5-7-19(8-6-17)14-4-3-11-9-13(15(20)21-18)2-1-12(11)10-14/h3-4,10,13H,1-2,5-9,18H2

InChI Key

IGVYCTYXXKITAW-UHFFFAOYSA-N

SMILES

C1CC2=C(CC1C(=O)ON)C=CC(=C2)N(CCCl)CCCl

Canonical SMILES

C1CC2=C(CC1C(=O)ON)C=CC(=C2)N(CCCl)CCCl

synonyms

2-amino-6(7)-(bis(2-chloroethyl)amino)-1,2,3,4-tetrahydro-2-naphthalencarboxylic acid
NCAABCA

Origin of Product

United States

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